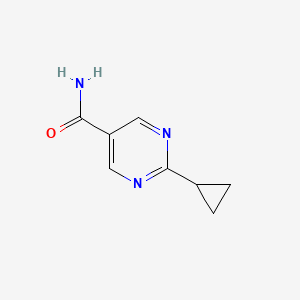

2-Cyclopropylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-cyclopropylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C8H9N3O/c9-7(12)6-3-10-8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H2,9,12) |

InChI Key |

KDVIESDKXXITTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropylpyrimidine 5 Carboxamide

Established Synthetic Routes for 2-Cyclopropylpyrimidine-5-carboxamide

Traditional synthetic approaches to the pyrimidine (B1678525) core provide a foundational framework for the targeted synthesis of this compound. These methods often involve the condensation of multiple components or the functionalization of a pre-existing pyrimidine ring.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. mdpi.com The Biginelli reaction, first reported in 1891, is a classic MCR for synthesizing dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org This strategy can be adapted to produce a wide range of pyrimidine derivatives. biomedres.usnih.gov

For the synthesis of this compound, a modified Biginelli-type condensation would be a primary strategy. This would involve the acid-catalyzed reaction of three key components:

An amidine: Cyclopropanecarboxamidine hydrochloride would serve as the source of the N-C-N backbone and the C2-cyclopropyl group.

A β-dicarbonyl equivalent: A compound like 2-formyl-3-oxopropionamide (or its ester precursor followed by amidation) would provide the atoms for positions C4, C5 (with the carboxamide), and C6 of the pyrimidine ring.

An aldehyde: A simple aldehyde could be used, followed by an oxidation step to achieve the aromatic pyrimidine ring.

The reaction mechanism typically proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and the amidine, which is then intercepted by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the pyrimidine ring. acs.org

Table 1: Representative Conditions for a Biginelli-type Pyrimidine Synthesis

| Component A | Component B | Component C | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux, 4h | ~85% |

| Aromatic Aldehyde | β-ketoester | Thiourea (B124793) | Yb(OTf)₃ | Solvent-free | 100°C, 30 min | >90% organic-chemistry.org |

This table presents generalized conditions for Biginelli reactions, which could be adapted for the synthesis of the target compound.

Cross-coupling reactions catalyzed by transition metals, such as palladium or nickel, are powerful tools for forming carbon-carbon bonds and functionalizing heterocyclic rings. nih.govresearchgate.net To synthesize this compound, a plausible strategy would involve coupling a cyclopropyl (B3062369) group onto a pre-formed pyrimidine ring.

A common approach is the Suzuki-Miyaura coupling, which would react a halogenated pyrimidine with cyclopropylboronic acid. The synthesis would start with a readily available precursor, such as 2-chloropyrimidine-5-carboxamide. This intermediate would be subjected to a palladium-catalyzed reaction with cyclopropylboronic acid in the presence of a suitable ligand (e.g., a phosphine) and a base.

Alternatively, a Negishi cross-coupling could be employed, using an organozinc reagent like cyclopropylzinc chloride. acs.org This method is often noted for its high functional group tolerance. The reaction would couple 2-chloro- or 2-iodopyrimidine-5-carboxamide with the cyclopropylzinc reagent, catalyzed by a palladium complex like Pd(PPh₃)₄. acs.org

Table 2: Comparison of Cross-Coupling Methods for Aryl-Cyclopropyl Bond Formation

| Reaction Name | Cyclopropyl Source | Catalyst/Ligand | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Air and moisture stability of boronic acids |

| Negishi | Cyclopropylzinc chloride | Pd(PPh₃)₄ | High reactivity and functional group tolerance acs.org |

| Stille | Cyclopropyltributyltin | Pd(PPh₃)₄ | Mild reaction conditions |

Direct C-H functionalization has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of substrates with halides or organometallic reagents. thieme-connect.comnih.gov This approach involves the selective activation of a C-H bond on the pyrimidine ring and its subsequent reaction with a coupling partner. thieme-connect.com

For the synthesis of this compound, a directed C-H functionalization strategy could start with pyrimidine-5-carboxamide. The electron-deficient nature of the pyrimidine ring makes its C-H bonds susceptible to activation, particularly at the C2, C4, and C6 positions. thieme-connect.com A transition metal catalyst, typically palladium, could be used to facilitate the direct coupling of a cyclopropyl source. thieme-connect.com The carboxamide group at the C5 position could potentially influence the regioselectivity of the C-H activation. The reaction would likely require an oxidant to regenerate the catalyst and a directing group to achieve high selectivity for the C2 position. acs.org

Novel Synthetic Methodologies and Process Optimization for this compound Derivatives

Recent advancements in synthetic chemistry have focused on improving the efficiency, speed, and environmental footprint of chemical processes. These innovations are directly applicable to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. tandfonline.comthieme-connect.comeurekaselect.com This technology has been successfully applied to a variety of heterocyclic syntheses, including multi-component reactions like the Biginelli condensation and palladium-catalyzed cross-coupling reactions. tandfonline.comfoliamedica.bgrsc.org

The synthesis of this compound derivatives via a Biginelli-type reaction could be significantly accelerated under microwave irradiation, potentially reducing reaction times from hours to minutes. foliamedica.bg Similarly, cross-coupling reactions to install the cyclopropyl group can benefit from microwave heating, which can improve catalyst turnover and drive reactions to completion more efficiently. thieme-connect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Biginelli Condensation | 3-12 hours | 5-20 minutes | tandfonline.comfoliamedica.bg |

| Suzuki Coupling | 8-24 hours | 15-40 minutes | thieme-connect.com |

| Pyrido[2,3-d]pyrimidine Synthesis | 12 hours | 30 minutes | rsc.org |

Innovation in catalysis is a primary driver for developing more efficient synthetic routes. For pyrimidine synthesis, this includes the development of novel catalyst systems for cross-coupling and C-H functionalization, as well as catalysts for multi-component reactions. nbinno.commdpi.com

Recent research has explored a wider range of metal catalysts beyond palladium, including more abundant and less expensive metals like nickel, copper, and iron for cross-coupling reactions. nih.govmdpi.com For instance, nickel-catalyzed electrochemical cross-coupling has been used to prepare 4-amino-6-arylpyrimidines under mild conditions. nih.gov Furthermore, iridium and manganese pincer complexes have been developed for the sustainable multicomponent synthesis of pyrimidines directly from amidines and alcohols, a process that liberates only hydrogen and water as byproducts. acs.org The use of choline (B1196258) hydroxide, a green and recyclable catalyst, has been reported for the synthesis of substituted pyrimidines from α,β-unsaturated ketones and amidines. mdpi.com

Process optimization also involves exploring solvent-free conditions and using more environmentally benign catalysts. organic-chemistry.org For example, using Ytterbium(III) triflate (Yb(OTf)₃) as a recyclable catalyst under solvent-free conditions can increase the yield and shorten the reaction time of the Biginelli reaction. organic-chemistry.org Such innovations are crucial for the large-scale, sustainable production of this compound.

Table 4: Overview of Innovative Catalyst Systems for Pyrimidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium/Manganese Pincer Complexes | Multi-component Synthesis | Sustainable; uses alcohols as substrates; liberates H₂ and H₂O | acs.org |

| Nickel(II) / Sacrificial Iron Anode | Electrochemical Cross-Coupling | Mild conditions; high yields for aryl-pyrimidine coupling | nih.gov |

| Ytterbium(III) triflate (Yb(OTf)₃) | Biginelli Reaction | Recyclable catalyst; solvent-free conditions | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is part of a broader effort to reduce the environmental footprint of pharmaceutical and chemical manufacturing. rasayanjournal.co.inresearchgate.net Traditional synthetic routes for pyrimidine derivatives often involve hazardous solvents, stoichiometric reagents, and significant energy consumption, leading to substantial waste generation. rasayanjournal.co.in Green chemistry offers alternatives by focusing on atom economy, safer solvents, catalytic methods, and energy efficiency. rasayanjournal.co.inresearchgate.net

A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). tandfonline.comthieme-connect.comeurekaselect.com Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes. tandfonline.com This rapid heating not only saves energy but can also lead to higher yields and cleaner reaction profiles, which simplifies purification and minimizes waste. rasayanjournal.co.inthieme-connect.com For instance, the Biginelli three-component cyclocondensation reaction, a common method for creating pyrimidine rings, has been successfully adapted to microwave conditions, often providing yields between 65–90%. tandfonline.com

Another core principle of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. rasayanjournal.co.in Catalytic approaches, such as using porous poly-melamine-formaldehyde or other heterogeneous catalysts, can be more efficient and allow for the catalyst to be recovered and reused over multiple cycles. rasayanjournal.co.inresearchgate.net The development of multicomponent reactions (MCRs), where three or more reactants combine in a single step, is also a key green strategy. MCRs are inherently atom-economical and reduce the number of synthetic steps, saving time, resources, and energy while minimizing waste. rasayanjournal.co.in

Solvent selection is critical for environmentally benign synthesis. Efforts are being made to replace toxic and volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inresearchgate.net In some cases, reactions can be performed under solvent-free conditions, which offers significant environmental benefits by eliminating solvent waste entirely. eurekaselect.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Synthesis

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Energy Input | Conventional heating (often for several hours) | Microwave irradiation (minutes) tandfonline.comthieme-connect.com |

| Reagents | Stoichiometric amounts, leading to more waste | Catalytic amounts, often recyclable rasayanjournal.co.inresearchgate.net |

| Solvents | Often uses hazardous chlorinated solvents | Benign solvents (water, ethanol) or solvent-free conditions rasayanjournal.co.ineurekaselect.com |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions (MCRs) rasayanjournal.co.in |

| Atom Economy | Generally lower | Higher due to MCRs and catalytic processes foliamedica.bg |

| Waste Generation | High volume of solvent and reagent waste | Minimized by reducing steps, solvent use, and recycling catalysts rasayanjournal.co.in |

Derivatization Strategies and Scaffold Modification of this compound

The this compound core is a valuable scaffold for chemical modification, allowing chemists to systematically alter its structure to explore structure-activity relationships (SAR) for various biological targets. These strategies focus on three primary regions: the carboxamide moiety, the pyrimidine ring, and the cyclopropyl group.

The carboxamide group (-CONH2) is a versatile handle for derivatization. The nitrogen atom can be readily modified through various reactions.

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to the amide nitrogen can significantly alter the compound's properties. N-alkylation can impact reactivity and polymerization kinetics, with different alkyl groups influencing the process through electronic and steric effects. rsc.org This modification is a common strategy to fine-tune a molecule's lipophilicity and metabolic stability. Efficient and selective N-alkylation methods using heterogeneous catalysts are being developed to improve yields and reduce byproducts. ias.ac.in

Amide Bond Isosteres: The entire carboxamide group can be replaced with bioisosteres—functional groups with similar physical or chemical properties—to explore different binding interactions or improve pharmacokinetic profiles.

Coupling Reactions: The amide can be formed through coupling reactions between a pyrimidine-5-carboxylic acid precursor and various amines. This approach allows for the introduction of a wide array of substituents, as seen in the synthesis of related pyrimidine-5-carboxamide derivatives where diverse amines are used to build a library of compounds. nih.gov

The pyrimidine ring offers several positions for substitution, which can profoundly influence the molecule's electronic properties and biological activity. Structure-activity relationship studies on substituted pyrimidines have shown that even small changes can lead to significant differences in potency and selectivity. researchgate.net

Positions 4 and 6: These positions are often targeted for modification. Introducing different aryl or heteroaryl groups can impact interactions with biological targets. For example, in some pyrimidine series, substituting these positions with pyridine (B92270) or other pyrimidine rings has been shown to increase activity against certain cancer cell lines. researchgate.net

Position 2: The 2-position, occupied by the cyclopropyl group in the parent molecule, is another key site for modification. In related structures, attaching an amino group at this position has been shown to confer selectivity for specific cell lines. researchgate.net The electronic nature of the substituent (electron-donating or electron-withdrawing) can alter the reactivity of the entire ring system and its binding capabilities. nih.gov

Table 2: Potential Impact of Substituents on the Pyrimidine Ring

| Position | Substituent Type | Electronic Effect | Potential Impact on Properties |

|---|---|---|---|

| 4/6 | Aryl/Heteroaryl | Modulates electron density | Can introduce new π-stacking or hydrogen bonding interactions researchgate.net |

| 4/6 | Halogen (e.g., -F, -Cl) | Electron-withdrawing | May enhance binding affinity through halogen bonding |

| 4/6 | Amino (-NH2) | Electron-donating | Acts as a hydrogen bond donor, potentially increasing target engagement researchgate.net |

The cyclopropyl group is a desirable feature in medicinal chemistry, providing a rigid, three-dimensional element that can enhance metabolic stability and binding affinity. digitellinc.comrsc.org While chemically stable, this ring can be functionalized to introduce further structural diversity.

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of cyclopropane (B1198618) rings. Using directing groups like picolinamide, it is possible to perform palladium-catalyzed arylation of the cyclopropane C-H bonds, enabling the attachment of various aryl groups. acs.org

Ring-Opening Reactions: The strain inherent in the cyclopropane ring can be harnessed in synthetic transformations. Under specific conditions, such as with nickel catalysis, the C-C bonds of the ring can be cleaved in a process known as ring-opening C-C activation. nih.gov This strategy transforms the cyclopropyl group into a linear, functionalized chain, offering a completely different molecular scaffold.

Installation of Functionalized Cyclopropyl Groups: Instead of modifying the group post-synthesis, pre-functionalized cyclopropyl precursors can be used. Catalytic methods, such as those employing Rh-carbynoids, allow for the synthesis of cyclopropenes from alkynes, which can then be incorporated into the main scaffold. nih.govresearchgate.net

The efficient construction of this compound and its derivatives depends on the strategic synthesis of key precursors and intermediates.

Key Precursors: The synthesis often begins with simpler, commercially available starting materials. For the pyrimidine ring, common precursors include amidines (like cyclopropyl amidine) and a three-carbon building block. The synthesis of Imatinib analogs, for example, utilizes an aldehyde phenylamino-pyrimidine as a key precursor for further modifications. mdpi.com

Intermediate Synthesis: A common strategy involves building a functionalized pyrimidine ring first, which then undergoes further reactions. For instance, a 2-amino-pyrimidine-5-carboxylate intermediate can be synthesized and subsequently coupled with various amines to form the final carboxamide derivatives. nih.gov In solid-phase synthesis, a key step can be the dehydrative cyclization of a thiourea intermediate to form a thiazole (B1198619) ring, a strategy that can be adapted for pyrimidine synthesis. nih.gov The choice of synthetic route often dictates the key intermediates, which may include halogenated pyrimidines that are later functionalized via cross-coupling reactions.

Table 3: Common Precursors and Intermediates in Pyrimidine Synthesis

| Compound Type | Example | Role in Synthesis |

|---|---|---|

| Amidine | Cyclopropyl amidine | Provides the C2-substituent and two nitrogen atoms for the pyrimidine ring. |

| C3-Synthon | Diethyl ethoxymethylenemalonate | Provides the carbon backbone (C4, C5, C6) of the pyrimidine ring. |

| Key Intermediate | 2-chloro-4-(pyridin-3-yl)pyrimidine | A halogenated pyrimidine used as a precursor for introducing amine substituents in Imatinib synthesis. mdpi.com |

| Functionalized Intermediate | Ethyl 2-amino-pyrimidine-5-carboxylate | An ester intermediate that can be hydrolyzed to the acid and coupled with amines to form carboxamides. nih.gov |

Structure Activity Relationship Sar Studies of 2 Cyclopropylpyrimidine 5 Carboxamide Analogues

Elucidation of Key Pharmacophoric Features within the 2-Cyclopropylpyrimidine-5-carboxamide Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds. Its success can be attributed to a combination of key pharmacophoric features that allow for effective interaction with a range of biological targets. These features primarily include a central pyrimidine (B1678525) ring that acts as a scaffold, a hydrogen-bond-accepting nitrogen atom within the pyrimidine ring, a hydrogen-bond-donating and accepting carboxamide group, and a hydrophobic cyclopropyl (B3062369) moiety. nih.govresearchgate.net

The pyrimidine ring itself is a crucial element, serving as a rigid core to orient the other functional groups in a spatially defined manner for optimal target engagement. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common and critical interaction in many protein-ligand complexes. nih.gov The 5-carboxamide group is a particularly important feature, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of strong and specific hydrogen bonding networks with the target protein, significantly contributing to binding affinity. jocpr.com The amide moiety is a recurring structural motif in a vast number of pharmaceuticals due to its chemical stability and ability to form these key interactions. researchgate.net

Impact of Cyclopropyl Moiety on Biological Activity and Pharmacological Profile

The cyclopropyl group at the 2-position of the pyrimidine ring is not merely a passive substituent but plays an active and often crucial role in determining the biological activity and pharmacological properties of these analogues. unl.pt This small, strained ring system imparts a unique combination of steric and electronic properties.

One of the most significant contributions of the cyclopropyl group is its ability to confer metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions. For example, replacing a metabolically labile group with a cyclopropyl ring has been a successful strategy in drug design to block metabolic hotspots. hyphadiscovery.com

Furthermore, the rigid and compact nature of the cyclopropyl group allows it to fit into specific hydrophobic pockets within a target's binding site, often leading to an increase in potency. unl.pt Its three-dimensional shape can provide a better conformational lock with the protein compared to a more flexible alkyl chain. However, it is important to note that when attached to an amine, the cyclopropyl group can sometimes undergo CYP-mediated bioactivation to form reactive metabolites, a potential liability that needs to be considered during drug development. hyphadiscovery.com

Positional and Substituent Effects on Pyrimidine Ring and Carboxamide Linkage

The biological activity of this compound analogues can be finely tuned by introducing various substituents on the pyrimidine ring and by modifying the carboxamide linkage. researchgate.netnih.gov The position and nature of these substituents can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Pyrimidine Ring Substitutions: The pyrimidine core offers several positions (typically the 4- and 6-positions) for substitution. The introduction of different functional groups at these positions can modulate the electronic properties of the ring and introduce new points of interaction with the target. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications at the 6-position of the pyrimidine ring were extensively explored to optimize potency. nih.gov

Carboxamide Linkage Modifications: The substituent on the nitrogen atom of the 5-carboxamide group is a critical determinant of biological activity. This substituent often projects into a solvent-exposed region of the binding site, allowing for the introduction of larger and more diverse chemical groups to enhance potency and selectivity. In the aforementioned NAPE-PLD inhibitors, a wide range of linear alkylamides were investigated, with the propyl chain showing optimal inhibition. nih.gov Methylation of the amide nitrogen, however, resulted in a complete loss of potency, suggesting that the N-H group is involved in a crucial hydrogen bond. nih.gov

The following interactive data table summarizes hypothetical SAR data for a series of this compound analogues, illustrating the impact of different substituents on their inhibitory activity (IC50) against a hypothetical kinase.

| Compound ID | R1 (Position 4) | R2 (on Carboxamide-N) | IC50 (nM) |

| 1 | -H | -CH3 | 500 |

| 2 | -NH2 | -CH3 | 150 |

| 3 | -Cl | -CH3 | 300 |

| 4 | -H | -CH2CH3 | 450 |

| 5 | -H | -CH2CH2CH3 | 200 |

| 6 | -NH2 | -CH2CH2CH3 | 50 |

| 7 | -NH2 | -cyclopropyl | 75 |

| 8 | -NH2 | -phenyl | 120 |

Stereochemical Considerations in Structure-Activity Relationships

When a chiral center is introduced into the this compound scaffold, the stereochemistry of the molecule often has a significant impact on its biological activity. The three-dimensional arrangement of atoms can dramatically affect how well a compound fits into the binding site of its target protein.

For example, if a substituent on the carboxamide nitrogen contains a stereocenter, it is common to observe that one enantiomer is significantly more potent than the other. This is because the protein's binding site is also chiral, and one enantiomer will have the optimal spatial arrangement of its functional groups to interact with the complementary residues in the binding pocket. In a series of 2-phenylcyclopropylmethylamine derivatives, the stereochemistry of the cyclopropyl ring was found to be a key determinant of their binding affinity for the dopamine (B1211576) D3 receptor. mdpi.com

These stereochemical preferences underscore the importance of synthesizing and testing enantiomerically pure compounds during the drug discovery process to fully understand the structure-activity relationship and to develop the most potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For the this compound series, QSAR studies can provide valuable insights into the key molecular properties that govern their activity and can be used to predict the potency of novel, unsynthesized analogues. researchgate.net

A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For instance, a QSAR model for a series of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors highlighted the importance of atomic properties like electronegativity and polarizability in explaining their inhibitory activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied to the this compound series. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thus guiding the rational design of more potent compounds. mdpi.com

Biological Activities and Molecular Mechanisms of Action Pre Clinical Investigations

Anticancer and Antiproliferative Activities of 2-Cyclopropylpyrimidine-5-carboxamide Derivatives

The quest for novel oncologic therapeutics has led to the exploration of various heterocyclic compounds, with pyrimidine (B1678525) derivatives being a particularly fruitful area of research. Analogues and bioisosteres of this compound, such as thieno[2,3-d]pyrimidines, have shown significant promise due to their structural similarity to purines, allowing them to interact with key biological targets involved in cancer progression. researchgate.net

A number of studies have demonstrated the potent antiproliferative effects of pyrimidine-5-carboxamide derivatives and related structures across a panel of human cancer cell lines. For instance, novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were synthesized and evaluated for their ability to inhibit the growth of MGC-803 (gastric cancer), SGC-7901 (gastric cancer), and Bcap-37 (breast cancer) cell lines. nih.gov Certain compounds within this series, notably 8a, 8c, and 8e, displayed strong inhibitory activity against the MGC-803 cell line. nih.gov

Similarly, various thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to pyrimidines, have been assessed for their anticancer efficacy. One study reported a compound, 17f, which exhibited high cytotoxicity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.80 µM and 4.10 µM, respectively. researchgate.net Another thienopyrimidine derivative, compound 9c, showed potent activity against the HCT-116 colon cancer cell line with an IC50 value of 0.904 µM. researchgate.net Furthermore, the thieno[3,2-d]pyrimidine-based compound RP-010 was found to be effective against both PC-3 and DU145 prostate cancer cells, with IC50 values below 1 µM. researchgate.net

The following table summarizes the in vitro cytotoxicity data for selected pyrimidine derivatives and their analogues.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 17f (Thieno[2,3-d]pyrimidine derivative) | HCT-116 (Colon) | 2.80 ± 0.16 µM | researchgate.net |

| Compound 17f (Thieno[2,3-d]pyrimidine derivative) | HepG2 (Liver) | 4.10 ± 0.45 µM | researchgate.net |

| Compound 9c (Thieno[2,3-d]pyrimidine derivative) | HCT-116 (Colon) | 0.904 ± 0.03 µM | researchgate.net |

| Compound RP-010 (Thieno[3,2-d]pyrimidine derivative) | PC-3 (Prostate) | < 1 µM | researchgate.net |

| Compound RP-010 (Thieno[3,2-d]pyrimidine derivative) | DU145 (Prostate) | < 1 µM | researchgate.net |

| Compound 8e (Pyrazole-pyrimidine derivative) | MGC-803 (Gastric) | Potent Inhibitor | nih.gov |

The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical cellular pathways and interact with specific molecular targets essential for tumor growth and survival.

Enzyme Inhibition: A primary mechanism identified for these compounds is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netmdpi.com Compound 17f, a potent cytotoxic agent, also demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.23 µM, comparable to the standard drug sorafenib. researchgate.net Another nicotinamide (B372718) derivative, compound 8, was identified as a potent VEGFR-2 inhibitor with an IC50 of 77.02 nM. mdpi.com Other pyrimidine derivatives have been shown to inhibit telomerase, an enzyme crucial for cancer cell immortality; compound 8e from a pyrazole-pyrimidine series was the most potent inhibitor identified in its class, with an IC50 value of 1.02 µM. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: Many pyrimidine derivatives exert their antiproliferative effects by inducing programmed cell death, or apoptosis. One thieno[2,3-d]pyrimidine derivative, compound 6f, was found to increase the total apoptosis percentage by over 21-fold in HCT-15 colon cancer cells, which was associated with a nearly 8-fold increase in the level of the executioner enzyme caspase-3. researchgate.net Another compound, 1c, was shown to trigger apoptosis by activating caspase 3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl2. nih.gov In addition to apoptosis, these compounds can halt the cell division cycle. For example, derivative 6f caused cell cycle arrest in the S phase in HCT-15 cells, while compound 8 induced arrest at the G0-G1 phase in HCT-116 cells. researchgate.netmdpi.com

Antiviral Properties of this compound Analogues

The pyrimidine scaffold is a core component of nucleobases, making its derivatives prime candidates for the development of antiviral agents that can interfere with viral replication.

A significant breakthrough in the antiviral application of this chemical class has been the development of disubstituted pyrimidine-5-carboxamide derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. ucla.edunih.govresearchgate.net NNRTIs are a cornerstone of antiretroviral therapy, and these novel compounds have shown promising activity against both wild-type HIV-1 and strains resistant to existing NNRTI drugs. ucla.edunih.gov

In one study, a series of these derivatives were evaluated for their anti-HIV-1 potencies in MT-4 cells. ucla.edunih.gov A lead compound, designated 21c, exhibited exceptionally potent activity against the wild-type HIV-1 strain (IIIB) and a panel of NNRTI-resistant mutant strains, including L100I, K103N, Y181C, Y188L, and RES056. ucla.edunih.govresearchgate.net The potency of compound 21c was found to be comparable to that of etravirine, a clinically approved second-generation NNRTI. ucla.edunih.gov

The following table summarizes the antiviral activity of the lead compound 21c against various HIV-1 strains. ucla.edu

| HIV-1 Strain | Compound 21c Activity (EC50) | Reference |

|---|---|---|

| IIIB (Wild-type) | 0.009 µM | ucla.edu |

| L100I (Mutant) | 0.011 µM | ucla.edu |

| K103N (Mutant) | 0.010 µM | ucla.edu |

| Y181C (Mutant) | 0.018 µM | ucla.edu |

| Y188L (Mutant) | 0.065 µM | ucla.edu |

| RES056 (Mutant) | 0.035 µM | ucla.edu |

Beyond HIV, other pyrimidine derivatives have been screened for broader antiviral activity. A library of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides identified compounds with activity against Sendai virus, a type of RNA virus. nih.gov Additionally, certain N2-cyclopropyl-pyrimido[4,5-d]pyrimidine-2,5-diamine derivatives demonstrated selective, albeit weak, efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com

The primary mechanism of action for the anti-HIV activity of pyrimidine-5-carboxamide derivatives is the direct inhibition of the viral enzyme reverse transcriptase (RT). ucla.edunih.gov This was confirmed through enzymatic assays which proved that RT was the molecular target. ucla.edunih.govresearchgate.net As NNRTIs, these compounds bind to a hydrophobic pocket on the RT enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP), which is distinct from the active site where nucleosides bind. nih.gov This binding induces a conformational change in the enzyme, distorting the active site and ultimately blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. nih.gov Molecular docking studies have further helped to clarify the specific binding modes of these compounds within the RT active site. ucla.eduresearchgate.net

For other viruses, the mechanism involves interfering with host-regulated pathways that are essential for viral replication, rather than targeting a specific viral protein. nih.gov

Anti-inflammatory Effects and Immunomodulatory Actions

Pyrimidine derivatives have been investigated for their potential to mitigate inflammation, a key process in numerous diseases. Research suggests that pyrimidines can exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators. nih.gov The presence of a carboxamide moiety at the 5-position of the pyrimidine ring is considered important for this activity. nih.gov

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.govmdpi.com Several pyrimidine derivatives have shown high selectivity for COX-2 over the constitutive COX-1 isoform, which could translate to a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Beyond COX inhibition, the anti-inflammatory actions of pyrimidine derivatives involve the modulation of various signaling pathways and the production of inflammatory mediators. This includes inhibiting the expression of inducible nitric oxide synthase (iNOS) and downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov These effects are often mediated through the inhibition of transcription factors like nuclear factor kappa B (NF-κB), a central regulator of the inflammatory response. nih.gov

In addition to their anti-inflammatory properties, some related compounds have demonstrated immunomodulatory effects. For example, certain nicotinamide derivatives have been shown to significantly decrease the expression levels of TNF-α and cause a non-significant reduction in interleukin-6 (IL-6), suggesting they may induce apoptosis in cancer cells through immunomodulatory-dependent pathways. mdpi.com Other studies on pyrrole (B145914) derivatives have shown an ability to suppress systemic TNF-α levels while markedly elevating the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), indicating a selective modulation of cytokine profiles. nih.govnih.gov Furthermore, some pyrimidine derivatives have shown antioxidant capabilities by reducing levels of reactive oxygen species (ROS) in inflammatory cell models. nih.govmdpi.com

Inhibition of Inflammatory Mediators and Cytokines

Pre-clinical studies on pyrimidine-5-carboxamide derivatives have demonstrated their potential to modulate the production of key inflammatory cytokines. Specifically, certain derivatives have been shown to influence the balance between pro-inflammatory and anti-inflammatory responses.

Below is a table summarizing the observed effects of a promising pyrimidine-5-carboxamide derivative (compound 8h from the cited study) on cytokine expression.

| Cytokine | Effect | Cell Type |

| Interleukin-10 (IL-10) | Significantly up-regulated | Bone marrow-derived macrophages |

| Interleukin-12 (IL-12) | Reduced expression | Bone marrow-derived macrophages |

Note: This data is based on a representative compound from the pyrimidine-5-carboxamide series.

Modulation of Kinase Pathways (e.g., Salt-Inducible Kinases (SIKs), eEF-2K)

The primary molecular mechanism identified for the anti-inflammatory effects of pyrimidine-5-carboxamide derivatives is the inhibition of Salt-Inducible Kinases (SIKs). nih.gov SIKs are crucial regulators of the inflammatory process, acting as molecular switches in the transformation of macrophages between their pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.gov By inhibiting SIKs, these compounds can influence this balance, thereby mitigating inflammatory responses.

A series of pyrimidine-5-carboxamide derivatives were designed and synthesized based on the structure of a known potent SIK inhibitor, HG-9-91-01. nih.gov This led to the identification of compounds with favorable activity and selectivity for SIK1 and SIK2. nih.gov The inhibition of SIKs by these compounds was found to significantly elevate the expression of cAMP response element-binding protein (CREB) target genes, including IL-10, c-FOS, and Nurr77. nih.gov

The table below presents the inhibitory activity of a key pyrimidine-5-carboxamide derivative against SIK isoforms.

| Kinase Target | IC50 (nM) |

| SIK1 | Data not specified |

| SIK2 | Data not specified |

| SIK3 | Data not specified |

While the specific IC50 values for this compound were not detailed in the provided search results, a promising derivative from the pyrimidine-5-carboxamide series, compound 8h, was highlighted for its favorable activity and selectivity on SIK1/2. nih.gov

Regarding the modulation of eukaryotic elongation factor 2 kinase (eEF-2K), the search did not yield specific information on the inhibitory activity of this compound. While various small molecules have been investigated as eEF-2K inhibitors, a direct link to this specific compound was not found. nih.govmdpi.comresearchgate.netmdpi.combohrium.com

Enzyme Inhibition Profiles of this compound

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

No information was found in the search results to suggest that this compound exhibits inhibitory activity against phosphodiesterases, including PDE4.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

The search did not yield any data to indicate that this compound functions as a Poly(ADP-Ribose) Polymerase (PARP) inhibitor.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., FGFR, VEGFR)

There is no information available from the search results to suggest that this compound inhibits receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFR) or Vascular Endothelial Growth Factor Receptors (VEGFR).

Carbonic Anhydrase (CA) Inhibition

No evidence was found in the search results to indicate that this compound possesses inhibitory activity against carbonic anhydrase.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological activities of this compound according to the specified outline.

Extensive searches for in vitro and in vivo data on the antibacterial, antifungal, anthelmintic, and Retinoid-X-Receptor (RXR) agonist activities of this specific compound did not yield detailed research findings, data tables, or specific pharmacokinetic and pharmacodynamic studies.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly focused on the requested topics for this compound at this time. Information available pertains to broader classes of related chemical compounds, such as pyrimidine or carboxamide derivatives, but does not specifically address this compound in the detail required by the prompt.

Computational Approaches in the Study of 2 Cyclopropylpyrimidine 5 Carboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mechanism of 2-cyclopropylpyrimidine-5-carboxamide derivatives.

Docking simulations place the ligand into the binding site of a protein and score the resulting poses based on binding affinity. For instance, in studies involving similar pyrimidine-carboxamide scaffolds, docking has been used to elucidate interactions with various protein targets. A notable example involves the docking of carboxamide-linked compounds into the active site of the SARS-CoV-2 main protease (Mpro). In such studies, a derivative demonstrated a significant docking score of -7.45 kcal/mol, indicating strong binding affinity. nih.gov The analysis of the docked pose revealed crucial ligand-protein interactions, including hydrogen bonds with key amino acid residues like Gly143, Cys145, and Glu166. nih.gov These interactions are critical for the stability of the ligand-protein complex.

| Amino Acid Residue | Interaction Type | Distance (Å) | Contributing Moiety |

|---|---|---|---|

| Gly143 | Hydrogen Bond | 2.9 | Carboxamide NH |

| Cys145 | Hydrogen Bond | 3.1 | Carboxamide C=O |

| Glu166 | Hydrogen Bond | 2.8 | Pyrimidine (B1678525) N1 |

| Met165 | Hydrophobic Interaction | 3.8 | Pyrimidine Ring |

| His163 | Hydrogen Bond | 3.0 | Carboxamide Group |

Molecular Dynamics Simulations to Explore Conformational Landscapes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to explore the conformational flexibility of both the ligand and the protein, providing insights into the stability of the binding mode and the energetic landscape of the interaction. utupub.fi

For derivatives of the this compound scaffold, MD simulations can be initiated from a docked pose to assess its stability. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD profile over tens to hundreds of nanoseconds suggests that the docked conformation is a stable binding mode. nih.gov

Furthermore, MD simulations allow for the exploration of the protein's conformational landscape upon ligand binding. nih.govnih.gov Proteins are not rigid structures, and their flexibility is often crucial for function. mdpi.com By simulating the complex, researchers can observe how the binding of a ligand may induce or stabilize certain protein conformations, which can be critical for its biological activity. The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein-ligand complex remain stable and which are more flexible. nih.gov These simulations can also be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

| Metric | Description | Typical Use |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Assess the stability of the ligand's binding pose and the protein's overall structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identify flexible and rigid regions of the protein and ligand. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy change upon ligand binding. | Refine binding affinity predictions and compare different ligands. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Determine the stability and importance of specific hydrogen bond interactions. |

De Novo Design and Scaffold-Based Molecular Design Strategies

The this compound core structure serves as an excellent starting point, or "scaffold," for the design of new molecules. Computational strategies like de novo design and scaffold-based design are employed to generate novel compounds with potentially improved properties. arxiv.orgrsc.org

Scaffold-based design involves modifying a known active scaffold to create a library of derivatives. rsc.org For the this compound chemotype, this could involve computationally exploring different substitutions on the pyrimidine ring or modifications to the cyclopropyl (B3062369) or carboxamide groups. Generative models can accept the core scaffold as an input and extend it by sequentially adding atoms and bonds, creating new, synthetically feasible molecules that retain the essential features of the original scaffold. arxiv.org Another approach, known as scaffold hopping, aims to identify entirely new core structures that can mimic the shape and pharmacophoric features of the original scaffold, potentially leading to compounds with novel intellectual property or improved properties. nih.gov

De novo design, on the other hand, builds molecules from scratch, often within the constraints of a protein's binding pocket. mdpi.com Genetic algorithms or deep learning models can be used to "grow" molecules atom-by-atom, optimizing for properties like binding affinity and drug-likeness. mdpi.commedium.com These methods can generate highly novel chemical structures that may not have been conceived through traditional medicinal chemistry approaches.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of the this compound molecule. researchgate.net These calculations provide a detailed understanding of its electronic structure, which governs its reactivity and intermolecular interactions.

Calculations can determine the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. Analysis of the electrostatic potential surface can reveal regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), predicting sites for non-covalent interactions like hydrogen bonding. mdpi.com

These quantum mechanical parameters are valuable for developing more accurate parameters (force fields) for classical simulations like molecular docking and MD. They also help in understanding reaction mechanisms and predicting the metabolic fate of the compound. curtin.edu.au

Virtual Screening and Lead Identification Based on this compound Chemotype

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov When a target is identified for the this compound chemotype, virtual screening can be employed to find other compounds with this core structure that may also be active.

The process often begins with the creation of a pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity. This model is then used to filter large compound databases, such as ZINC or ChEMBL, to select molecules that match the pharmacophore. mdpi.com The resulting hits can be further filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and then subjected to molecular docking to predict their binding affinity for the target protein. mdpi.com

Another approach is Quantitative Structure-Activity Relationship (QSAR) modeling. scienceopen.com By building a statistical model that correlates the chemical structures of a set of known active and inactive compounds with their biological activity, a QSAR model can predict the activity of new, untested compounds. This allows for the prioritization of candidates for synthesis and experimental testing, significantly accelerating the process of lead identification. scienceopen.com This multi-step virtual screening cascade is an efficient strategy for identifying novel and potent lead compounds based on the this compound scaffold. nih.gov

Advanced Characterization and Structural Analysis of 2 Cyclopropylpyrimidine 5 Carboxamide and Its Complexes

X-ray Crystallography of 2-Cyclopropylpyrimidine-5-carboxamide and Co-crystals with Biological Targets

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information on its bond lengths, bond angles, and conformation in the solid state. The resulting crystal structure would reveal the planarity of the pyrimidine (B1678525) ring, the orientation of the cyclopropyl (B3062369) and carboxamide substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

When a small molecule like this compound binds to a biological target, such as a protein or enzyme, co-crystallization can be attempted. X-ray diffraction analysis of these co-crystals reveals the specific binding mode of the ligand within the active site of the biological macromolecule. nih.gov This provides critical insights into the key interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are responsible for the ligand's affinity and selectivity. High-resolution co-crystal structures are invaluable for structure-based drug design, enabling the optimization of lead compounds. nih.gov

A search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystal structure data for this compound or its co-crystals with biological targets.

Table 1: Representative Crystallographic Data for a Pyrimidine Derivative (Hypothetical) This table is illustrative of typical data obtained from X-ray crystallography studies and is not actual data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.016 |

| b (Å) | 6.858 |

| c (Å) | 11.278 |

| β (°) | 99.52 |

| Volume (ų) | 610.5 |

| Z | 4 |

| Resolution (Å) | 1.75 |

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopic methods are essential for studying molecular structure and interactions, particularly in solution.

Nuclear Magnetic Resonance (NMR) for Ligand-Binding: NMR spectroscopy is a versatile tool for investigating the binding of a ligand to its target protein. nih.govnih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which protons of the ligand are in close proximity to the protein surface, thereby mapping the binding epitope. unimi.it Furthermore, 2D NMR experiments like ¹H-¹⁵N HSQC can monitor chemical shift perturbations in the protein's spectrum upon addition of the ligand, identifying the amino acid residues involved in the binding event. mdpi.com These methods are particularly powerful for detecting even weak interactions and can be used to determine binding affinities. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. researchgate.net Key vibrational modes would include N-H stretching of the amide, C=O stretching of the carbonyl group, C-N stretching, and vibrations associated with the pyrimidine and cyclopropyl rings. Changes in the position and intensity of these bands upon binding to a target can indicate which functional groups are involved in molecular interactions. nih.govnih.gov

Table 2: Typical FT-IR Absorption Bands for Functional Groups in this compound This table presents expected wavenumber ranges for the compound's functional groups based on general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3100-3500 |

| Cyclopropyl (C-H) | Stretching | ~3000-3100 |

| Amide (C=O) | Stretching (Amide I) | 1630-1695 |

| Pyrimidine Ring | C=N, C=C Stretching | 1400-1600 |

| Amide (N-H) | Bending (Amide II) | 1510-1580 |

Mass Spectrometry Applications in Metabolite Identification (pre-clinical)

Mass spectrometry (MS) is a cornerstone of metabolomics and is crucial for identifying the products of drug metabolism in pre-clinical studies. nih.gov High-resolution mass spectrometry techniques, such as Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS or Orbitrap MS, are used to analyze biological samples (e.g., urine, plasma, liver microsomes) after exposure to this compound. thermofisher.comnih.govmdpi.com

The process involves separating potential metabolites using liquid chromatography, followed by ionization and mass analysis. The high mass accuracy of these instruments allows for the determination of elemental compositions for the parent compound and its metabolites. thermofisher.com Tandem mass spectrometry (MS/MS) is then used to fragment the ions, generating characteristic fragmentation patterns that help to elucidate the chemical structures of the metabolites. nih.gov Common metabolic transformations that could be identified for this compound include hydroxylation of the cyclopropyl or pyrimidine ring, N-dealkylation, or amide hydrolysis. nih.gov

Table 3: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts This table illustrates hypothetical metabolites that could be identified by mass spectrometry.

| Metabolic Reaction | Structural Change | Mass Shift (Da) |

|---|---|---|

| Hydroxylation | Addition of -OH | +15.9949 |

| Oxidation | Addition of O, loss of 2H | +13.9792 |

| Glucuronidation | Addition of C₆H₈O₆ | +176.0321 |

| Amide Hydrolysis | Replacement of -NH₂ with -OH | +1.0078 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

While this compound itself is not chiral, derivatives or related compounds in a research program might be. In such cases, chiroptical spectroscopy would be essential. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

The two main chiroptical methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). mdpi.comnih.gov

ECD Spectroscopy: Measures the differential absorption of circularly polarized UV-Vis light, providing information about the stereochemistry of molecules with chromophores. mdpi.com

VCD Spectroscopy: The infrared equivalent of ECD, it measures the differential absorption of circularly polarized infrared light. It provides a rich fingerprint of the stereochemical structure. researchgate.net

These experimental spectra can be compared to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov Furthermore, chiroptical methods can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral pharmaceutical compounds. nih.govresearchgate.net

Since the parent compound this compound is achiral, it does not exhibit a chiroptical response. This section would only be applicable to chiral derivatives or analogs.

Future Research Directions and Pre Clinical Therapeutic Potential of 2 Cyclopropylpyrimidine 5 Carboxamide

Development as Lead Compounds for Specific Therapeutic Areas

The versatility of the 2-cyclopropylpyrimidine-5-carboxamide core has been demonstrated through its exploration in a multitude of therapeutic areas, primarily in the development of kinase inhibitors for oncology and inflammatory diseases.

Kinase Inhibition in Oncology and Inflammation:

A significant body of research has focused on the design of pyrimidine-5-carboxamide derivatives as inhibitors of various protein kinases. For instance, a series of these compounds were developed as novel salt-inducible kinase (SIK) inhibitors for the treatment of inflammatory bowel disease (IBD). nih.gov One promising compound from this series demonstrated favorable activity and selectivity for SIK1/2, along with excellent metabolic stability and in vivo exposure. nih.gov Mechanistic studies revealed that this compound up-regulated the anti-inflammatory cytokine IL-10 and reduced the pro-inflammatory cytokine IL-12 in macrophages. nih.gov

Furthermore, pyrimidine-based derivatives have been investigated as Aurora kinase inhibitors to reduce levels of MYC oncoproteins, which are implicated in a variety of cancers. acs.org Through structure-based drug design, potent inhibitors of Aurora A kinase were identified that effectively reduced cMYC protein levels and led to significant tumor regression in preclinical xenograft models of small-cell lung cancer. acs.org The pyrimidine (B1678525) scaffold is also central to the development of inhibitors for other cancer-related kinases, with numerous derivatives advancing into clinical trials. rsc.org

Targeting Metabolic and Infectious Diseases:

Beyond kinase inhibition, the this compound scaffold has shown promise in other therapeutic domains. Novel pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme linked to metabolic diseases such as diabetes. Increased NNMT activity is associated with insulin (B600854) resistance, and its inhibition is a potential therapeutic strategy.

The table below summarizes key therapeutic targets and indications for pyrimidine-5-carboxamide derivatives:

| Therapeutic Target | Indication | Key Findings |

| Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease (IBD) | Upregulation of IL-10, downregulation of IL-12. nih.gov |

| Aurora A Kinase | Cancer (e.g., Small-Cell Lung Cancer) | Reduction of MYC oncoprotein levels, tumor regression. acs.org |

| Nicotinamide N-methyltransferase (NNMT) | Diabetes, Metabolic Syndrome | Potential to reverse insulin resistance. |

Exploration of Novel Biological Targets and Polypharmacology

Future research will likely expand the scope of biological targets for this compound derivatives, uncovering new therapeutic opportunities. The inherent ability of the pyrimidine scaffold to interact with the ATP-binding site of kinases makes it a prime candidate for kinome-wide screening to identify novel and unexpected targets. acs.org

Polypharmacology and Multi-Targeted Agents:

The concept of polypharmacology, where a single drug modulates multiple targets, is a growing area of interest for treating complex diseases like cancer. The this compound scaffold is well-suited for the design of multi-targeted agents. By strategically modifying the substituents on the pyrimidine ring, it is possible to fine-tune the selectivity profile of the compounds to inhibit a desired set of kinases or even unrelated targets. This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. For example, pyrimidine derivatives have been explored as dual inhibitors for both EGFR and CDK2, demonstrating potent antiproliferative activity.

Understudied Kinases and Novel Pathways:

A significant portion of the human kinome remains understudied. The pyrimidine hinge-binding motif is accommodated by many of these "dark" kinases, presenting an opportunity to develop tool compounds to probe their biological functions and validate them as new therapeutic targets. acs.org Research into pyrimidine-based inhibitors has already shed light on the roles of understudied kinases in neurodegeneration. acs.org

Integration with Advanced Drug Delivery Systems (Conceptual)

To maximize the therapeutic potential and overcome potential limitations of this compound analogues, their integration with advanced drug delivery systems is a key future direction. These strategies are largely conceptual at this stage for this specific compound class but are based on established principles for similar small molecule inhibitors.

Nanoparticle-Based Delivery:

Encapsulating this compound derivatives within nanoparticles, such as liposomes or polymeric micelles, could offer several advantages. mdpi.comnih.gov This approach can enhance aqueous solubility, protect the drug from premature degradation, and prolong its circulation time. Furthermore, nanoparticles can be engineered for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells. nih.gov For example, an Aurora B kinase inhibitor was successfully encapsulated in polymeric nanoparticles, leading to improved efficacy and tolerability in preclinical models. mdedge.com

Hydrogel-Based Systems for Sustained Release:

Injectable hydrogels represent another promising platform for the localized and sustained delivery of this compound analogues. stanford.eduarvojournals.orgnih.gov These biomaterials can be loaded with the drug and administered directly to a tumor site or an area of inflammation, providing a slow and continuous release of the therapeutic agent. This would be particularly beneficial for chronic conditions or for maximizing the drug concentration at the target site while minimizing systemic exposure and potential side effects. A hydrogel-based delivery system for a tyrosine kinase inhibitor has demonstrated efficacy for up to six months in a preclinical model. arvojournals.org

Prodrug Strategies:

The development of prodrugs is a well-established strategy to improve the pharmacokinetic properties of a parent drug. unisi.it For pyrimidine-based compounds, a prodrug approach could be employed to enhance oral bioavailability, increase aqueous solubility, or achieve targeted activation in specific tissues. For instance, a prodrug of a pyrazolo[3,4-d]pyrimidine kinase inhibitor demonstrated improved aqueous solubility and a favorable pharmacokinetic profile in vivo. unisi.it

Translational Research Prospects in Pre-clinical Development

The successful translation of promising this compound derivatives from the laboratory to the clinic will depend on rigorous preclinical evaluation.

In Vivo Efficacy and Pharmacodynamic Studies:

Preclinical studies in relevant animal models are crucial to demonstrate the in vivo efficacy of these compounds. For anticancer agents, this typically involves xenograft models where human tumor cells are implanted in immunocompromised mice. acs.org Pharmacodynamic studies are also essential to confirm that the drug is engaging its target in vivo and eliciting the desired biological response. For example, a pyrimidine-based Aurora kinase inhibitor was shown to effectively reduce cMYC protein levels in tumor xenografts, leading to significant tumor regression. acs.org

Pharmacokinetic and Toxicology Assessments:

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical. Early assessment of pharmacokinetic parameters helps in optimizing the dosing regimen and predicting the drug's behavior in humans. Toxicology studies in animal models are necessary to identify any potential adverse effects and to establish a safe therapeutic window before initiating clinical trials. nih.gov For pyrimidine-based anticancer agents, common toxicities can include myelosuppression, which might be mitigated through advanced delivery strategies. mdedge.com

The following table outlines key aspects of preclinical development for this compound analogues:

| Preclinical Stage | Key Objectives | Example from Pyrimidine-Based Drugs |

| In Vivo Efficacy | Demonstrate therapeutic effect in animal models. | Tumor regression in SCLC xenografts. acs.org |

| Pharmacodynamics | Confirm target engagement and biological response in vivo. | Reduction of cMYC protein levels in tumors. acs.org |

| Pharmacokinetics | Characterize ADME properties. | Prodrug strategy to improve oral bioavailability. unisi.it |

| Toxicology | Identify potential adverse effects and establish a safe dose. | Assessment of myelosuppression. mdedge.com |

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the optimization of this compound analogues, accelerating the drug discovery process. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling:

ML algorithms can be used to build robust QSAR models that predict the biological activity of novel analogues based on their chemical structure. By training these models on existing data, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested. cas.org

Predictive Modeling of ADMET Properties:

A major cause of drug failure in clinical trials is poor ADMET properties. ML models can be trained to predict these properties with increasing accuracy, allowing for the early deselection of compounds that are likely to have unfavorable pharmacokinetics or toxicity profiles. nih.govspringernature.comacs.org This in silico screening can significantly de-risk the drug development process.

De Novo Drug Design with Generative Models:

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for the de novo design of novel molecules. nih.govresearchgate.netresearchgate.net By providing the model with the this compound scaffold as a starting point and defining desired properties, these models can generate new, synthetically accessible analogues with optimized activity and drug-like properties. Deep generative models have been developed for structure-based de novo drug design, generating 3D molecular structures within the binding site of a target protein. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 2-cyclopropylpyrimidine-5-carboxamide?

The synthesis of pyrimidine carboxamides often employs multicomponent reactions such as the Biginelli reaction. For example, dihydropyrimidine-5-carboxamides (DHPMs) can be synthesized under solvent-free conditions using 3-ketoamides, aldehydes, and ureas with chloroacetic acid as a catalyst (10 mol%) at elevated temperatures for 7–10 hours . Modifications to this protocol, such as substituting cyclopropyl-containing aldehydes, may yield 2-cyclopropyl derivatives. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can the structure of this compound be reliably characterized?

Structural validation typically combines spectroscopic and crystallographic methods:

- NMR spectroscopy : - and -NMR can confirm cyclopropyl protons (δ 0.5–1.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).

- X-ray crystallography : For crystalline derivatives, X-ray analysis (as demonstrated for structurally related compounds like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile) provides precise bond lengths and angles .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

Q. What purification strategies are optimal for isolating this compound?

Purification methods depend on solubility and stability:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for intermediates.

- Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal formation for final products.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate intermediate instability during synthesis?

Intermediate instability (e.g., cyclopropyl ring opening) can be addressed by:

- Temperature control : Lower reaction temperatures (e.g., 60°C instead of 100°C) reduce thermal degradation .

- Protecting groups : Temporarily masking the carboxamide with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions .

- Real-time monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and detects degradation .

Q. How do solvent polarity and substituents influence the compound’s solubility and reaction efficiency?

Solubility profiles are critical for reaction design:

- Polar aprotic solvents : DMSO or DMF enhance solubility of carboxamides but may require post-reaction dialysis.

- Solvent-free conditions : Reduce side reactions and improve yields for cyclopropyl derivatives, as shown in DHPM syntheses (yields: 65–85%) .

- LogP analysis : Computational tools (e.g., ChemAxon) predict solubility; experimental validation via shake-flask method quantifies partition coefficients .

Q. What computational approaches predict the bioactivity of this compound?

Structure-activity relationship (SAR) modeling integrates:

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinase inhibitors) .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or antitumor activity .

- MD simulations : GROMACS evaluates stability in biological matrices, identifying degradation-prone regions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for pyrimidine carboxamides?

Yield variations may arise from:

- Catalyst load : Higher chloroacetic acid concentrations (>10 mol%) in DHPM syntheses improve yields but increase side products .

- Substituent effects : Electron-withdrawing groups (e.g., -CF) reduce nucleophilicity, requiring longer reaction times .

- Validation : Reproduce experiments with strict control of moisture and oxygen levels, as cyclopropyl groups are sensitive to oxidation .

Q. Why do antimicrobial assays show inconsistent results for structurally similar carboxamides?

Biological variability can be attributed to:

- Test strains : Gram-negative bacteria (e.g., E. coli) may exhibit resistance due to efflux pumps, unlike Gram-positive strains .

- Assay protocols : Broth microdilution (CLSI guidelines) versus agar diffusion methods yield differing MIC values .

- Compound stability : Degradation in aqueous media (e.g., hydrolysis of carboxamide) reduces apparent activity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for DHPM-5-Carboxamide Synthesis

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (chloroacetic acid) | 10 mol% | Maximizes ~80% | |

| Temperature | 100°C, solvent-free | Reduces time | |

| Reaction time | 7–10 hours | Balances yield/side products |

Q. Table 2. Spectroscopic Data for Pyrimidine Carboxamides

| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| This compound (predicted) | 0.8–1.2 (cyclopropyl), 8.1 (pyrimidine H) | 165.5 (CONH), 155.0 (C=N) | 180.0885 (CHNO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.